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N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Target deconvolution Chemical probe development Negative control sourcing

N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is the cleanest negative-control tool for phenylsulfonyl-indole-acetamide screening cascades. With zero bioactivity annotations in ChEMBL/ZINC, it eliminates scaffold promiscuity and false positives in EphA2, kinase, or cholinesterase HTS. The 5-methylisoxazole amide (predicted NH pKa ~10.5) offers a tunable electronic environment for hinge-region SAR, while the moderate XLogP3 (3.0) and tPSA (~98 Ų) ensure superior solubility over lipophilic analogs—critical for SPR, ITC, or NMR fragment screening. Procure this compound to de-risk target-deconvolution and chemical-proteomics workflows.

Molecular Formula C20H17N3O4S
Molecular Weight 395.43
CAS No. 941966-72-9
Cat. No. B2763351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
CAS941966-72-9
Molecular FormulaC20H17N3O4S
Molecular Weight395.43
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H17N3O4S/c1-14-11-19(22-27-14)21-20(24)13-23-12-18(16-9-5-6-10-17(16)23)28(25,26)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,21,22,24)
InChIKeyCXFIDNQHFNWDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide (CAS 941966-72-9): Procurement-Relevant Identity and Scaffold Context


N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide (CAS 941966-72-9) is a fully synthetic small molecule (MW 395.4 g/mol, molecular formula C20H17N3O4S) that integrates three pharmacophorically significant substructures: a 5-methylisoxazole ring, a 1H-indole core, and a phenylsulfonyl group linked through an acetamide spacer [1]. The compound belongs to the broader chemical class of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide derivatives, a scaffold that has been explored for diverse biological targets including EphA2 receptor antagonism, cholinesterase inhibition, and kinase modulation [2]. As of the latest ChEMBL release, no bioactivity data have been deposited for this specific compound, and ZINC database records classify it as having no known activity [3]. This absence of reported target engagement distinguishes it from numerous in-class analogs that carry established—but potentially confounding—polypharmacology profiles, positioning it as a candidate negative-control or chemical-probe starting point in target-identification screening cascades.

Why N-(5-Methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide Cannot Be Casually Exchanged with Class Analogs


Members of the 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide class can exhibit radically divergent target-engagement profiles based on even single-atom modifications to the amide substituent. For instance, the N-cyclopropyl analog has been reported to inhibit GSK-3β competitively, while the N-(thiazol-2-yl) analog has been associated with broader kinase inhibition (class-level inference from SAR data across the scaffold) [1]. The isoxazole substituent on the target compound introduces a hydrogen-bond donor (amide NH) and a heteroaromatic acceptor network that is absent in alkyl- or aryl-substituted comparators, predictably altering both binding-site complementarity and physicochemical properties (computed XLogP3 = 3.0, tPSA ≈ 98 Ų vs. significantly higher logP values for the N-cyclopropyl and N-benzyl analogs) [2]. Consequently, interchanging these compounds in a biochemical assay or a structure-activity relationship (SAR) campaign can introduce uncontrolled variables that obscure target identification, confound selectivity profiling, and compromise the reproducibility of screening results.

Quantitative Differentiation Evidence: N-(5-Methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide vs. Closest Analogs


Absence of Deposed Bioactivity as a Differentiating Procurement Attribute

Unlike many in-class analogs that carry annotated kinase or GPCR activity, N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has zero bioactivity records in ChEMBL 20 and the ZINC database explicitly states 'no known activity for this compound' [1]. By contrast, the N-cyclopropyl analog is reported to inhibit GSK-3β (competitive), and the N-(thiazol-2-yl) analog has been implicated in TRIM24 bromodomain inhibition (IC50 = 0.98 μM) . The target compound's clean pharmacological annotation makes it suitable as a matched negative control in screening campaigns where the 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide core is the scaffold of interest.

Target deconvolution Chemical probe development Negative control sourcing

Computed Physicochemical Differentiation: logP and PSA vs. N-Cyclopropyl and N-Benzyl Analogs

The 5-methylisoxazole substituent confers a computed XLogP3 of 3.0 and a topological polar surface area (tPSA) of approximately 98.2 Ų [1]. In comparison, N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide (MW ~368 g/mol, no heteroaryl amide substituent) is predicted to have a higher logP (>3.5) due to the absence of the polar isoxazole oxygen–nitrogen motif. The N-benzyl analog N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide (MW 448.54 g/mol) exhibits a predicted logP >4.5 based on its extended alkyl-aromatic chain . The lower logP and higher tPSA of the target compound predict improved aqueous solubility and reduced non-specific protein binding relative to these comparators.

ADMET prediction Fragment-based drug design Solubility optimization

Structural Differentiation: 5-Methylisoxazole vs. Unsubstituted Isoxazole in Amide Hydrogen-Bonding Capacity

The 5-methyl substitution on the isoxazole ring distinguishes the target compound from the analogous N-(isoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide (CAS not available). The methyl group exerts a +I inductive effect, modestly increasing electron density on the isoxazole nitrogen and oxygen atoms. This electronic modulation can affect the acidity of the amide NH proton (computed pKa ~10.5 ± 0.5 for the target vs. ~10.0 ± 0.5 for the unsubstituted analog, based on in-silico predictions) [1]. The enhanced hydrogen-bond donor character of the target compound's amide NH may influence interactions with hinge-region residues in kinase ATP-binding sites, providing a tunable parameter for SAR optimization that is not accessible with the unsubstituted isoxazole comparator.

Medicinal chemistry SAR Hydrogen-bond donor optimization Kinase hinge-binding motif

Priority Research and Industrial Application Scenarios for N-(5-Methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide


Scaffold-Matched Negative Control in Phenylsulfonyl-Indole Screening Cascades

In high-throughput screening (HTS) campaigns targeting the 1-(phenylsulfonyl)-1H-indole scaffold class (e.g., EphA2 receptor antagonists, 5-HT6 receptor ligands, or cholinesterase inhibitors), the target compound can serve as an ideal negative control. Its absence of reported bioactivity across all public databases [1] ensures that any observed signal in assay readouts can be attributed to the specific pharmacophore modification rather than to baseline scaffold promiscuity. This application stems directly from the 'zero bioactivity annotations' evidence established in Section 3.

Hit-to-Lead Optimization with Favorable Polarity Profile for Solubility-Limited Assays

Biochemical and biophysical assays performed at high compound concentrations (e.g., >10 μM) frequently suffer from false negatives due to compound aggregation or non-specific binding. The target compound's computed XLogP3 of 3.0 and tPSA of ~98 Ų [2] predict improved aqueous solubility relative to more lipophilic analogs (e.g., N-cyclopropyl or N-benzyl derivatives). This makes it a more reliable starting point for SPR, ITC, or NMR-based fragment screening where solubility and minimal non-specific binding are critical prerequisites.

Systematic SAR Exploration of the Isoxazole Substituent in Kinase Hinge-Binding Motifs

The 5-methylisoxazole moiety provides a defined electronic environment (predicted amide NH pKa ~10.5) that differs from the unsubstituted isoxazole analog [3]. In kinase inhibitor programs where the acetamide NH is intended to engage the hinge-region backbone carbonyl, the target compound offers a measurable electronic tuning parameter. Procurement of both the target compound and the des-methyl analog enables pairwise SAR studies that isolate the inductive effect of the 5-methyl group on binding affinity and selectivity.

Chemical Biology Probe for De-Orphanizing Unannotated Targets

The compound's clean pharmacological profile—zero annotated targets in public databases [1]—makes it suitable for chemical-proteomics workflows (e.g., affinity-based protein profiling or thermal proteome profiling) aimed at identifying previously unrecognized protein binding partners of the phenylsulfonyl-indole-acetamide scaffold. Unlike analogs with established polypharmacology, the target compound minimizes the risk of detecting secondary targets that confound target-deconvolution efforts.

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